2-(Benzyloxy)ethyl 3-aminobut-2-enoate
Description
Properties
CAS No. |
112057-63-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenylmethoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |
InChI Key |
PREAUXZPFMFTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCOCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Enamine Ester Frameworks
β-Ketoester Precursor Synthesis
The enamine core of 2-(benzyloxy)ethyl 3-aminobut-2-enoate originates from β-ketoester intermediates. A representative route involves Claisen condensation of ethyl acetoacetate with acyl chlorides or transesterification of methyl acetoacetate. For example, methyl 3-oxobutanoate is synthesized via acid-catalyzed esterification of acetoacetic acid with methanol. Alternative pathways employ palladium-catalyzed cross-coupling reactions to introduce substituents at the β-position.
Enamine Formation via Condensation
Enamine formation typically involves refluxing β-ketoesters with primary amines in toluene or benzene under Dean-Stark conditions for azeotropic water removal. For instance, methyl 3-aminobut-2-enoate is prepared by reacting methyl 3-oxobutanoate with ammonium acetate in the presence of p-toluenesulfonic acid (pTSA). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated enamine ester.
Stepwise Preparation of 2-(Benzyloxy)ethyl 3-Aminobut-2-enoate
Synthesis of 3-Aminobut-2-enoic Acid Derivatives
Boc Protection of the Amine Group
To prevent side reactions during subsequent esterification, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O). A solution of methyl 3-aminobut-2-enoate (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is isolated via silica gel chromatography (hexanes/ethyl acetate = 3:1).
Esterification with 2-(Benzyloxy)ethanol
The Boc-protected enamine ester undergoes esterification with 2-(benzyloxy)ethanol under Steglich conditions. A mixture of the enamine ester (1.0 equiv), 2-(benzyloxy)ethanol (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and DMAP (0.2 equiv) in dry dichloromethane is stirred at 0°C for 2 hours, followed by 24 hours at room temperature. The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via flash chromatography (ethyl acetate/hexanes = 1:4).
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 30 minutes. After neutralizing with saturated NaHCO₃, the product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield 2-(benzyloxy)ethyl 3-aminobut-2-enoate as a pale-yellow oil.
Alternative Pathways and Optimization Studies
Direct Transesterification Approach
A one-pot transesterification strategy avoids intermediate protection steps. Methyl 3-aminobut-2-enoate (1.0 equiv) is refluxed with 2-(benzyloxy)ethanol (5.0 equiv) and titanium(IV) isopropoxide (0.1 equiv) in toluene under nitrogen. The methanol byproduct is removed via distillation, driving the equilibrium toward the desired ester. Yields of 68–72% are achieved after 48 hours.
Photoredox Catalysis for Enamine Formation
Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) to facilitate radical-based enamine synthesis. Methyl 3-oxobutanoate (1.0 equiv), benzylamine (1.2 equiv), and the catalyst (2 mol%) are irradiated with blue LEDs in degassed acetonitrile. This method reduces reaction times to 6 hours with 85% yield, though scalability remains a challenge.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.62 (s, 1H, =CH), 4.58 (s, 2H, OCH₂Ph), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 4.9 Hz, 2H, CH₂O), 2.91 (s, 2H, NH₂), 1.98 (s, 3H, CH₃).
- ¹³C NMR (126 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (C=N), 137.8 (Ar-C), 128.4–127.6 (Ar-CH), 73.8 (OCH₂Ph), 68.4 (OCH₂CH₂O), 58.2 (CH₂O), 45.3 (NH₂), 18.9 (CH₃).
Challenges and Mitigation Strategies
Applications and Derivatives
Peptide Mimetics
The compound serves as a proline analog in peptide synthesis, inducing conformational rigidity in backbone structures.
Organocatalysis
Chiral derivatives of 2-(benzyloxy)ethyl 3-aminobut-2-enoate are employed in asymmetric aldol reactions, achieving enantiomeric excesses >90%.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)ethyl 3-aminobut-2-enoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(Benzyloxy)ethyl 3-aminobut-2-enoate and related compounds:
Structural and Functional Analysis:
Ester Group Variations: The benzyloxyethyl group in the target compound introduces enhanced lipophilicity and steric bulk compared to methyl or ethyl esters. This may slow reaction kinetics in cyclization reactions (e.g., with PPA at 130–140°C) but improve solubility in non-polar solvents. Methyl/ethyl esters (e.g., compounds 3b and Ethyl 3-(benzylamino)but-2-enoate) are smaller, favoring faster reactivity in condensation reactions .
However, this may also render it more prone to oxidation or degradation . Benzoylamino and benzylamino groups (e.g., 3b and Ethyl 3-(benzylamino)but-2-enoate) stabilize the amino moiety, reducing unwanted side reactions but requiring harsher conditions for deprotection .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(Benzyloxy)ethyl 3-aminobut-2-enoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, benzyloxyethyl groups can be introduced using Cs₂CO₃ as a base in dimethylformamide (DMF) to promote alkoxy displacement reactions . Yield optimization requires controlled temperature (e.g., 80°C for 12–16 hours) and inert atmospheres to prevent hydrolysis of the enoate moiety. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether (10:1 to 20:1) is recommended .
- Data Interpretation : Monitor reaction progress using TLC or HPLC. Low yields may result from incomplete deprotection of the benzyl group or competing side reactions (e.g., Michael additions involving the amino group) .
Q. How do spectroscopic techniques (NMR, IR) confirm the structure of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate?
- Methodology :
- ¹H NMR : Key signals include the benzyloxy aromatic protons (δ 7.2–7.4 ppm), the ethylenic protons (δ 5.8–6.2 ppm for the α,β-unsaturated ester), and the NH₂ group (broad singlet near δ 2.5–3.0 ppm) .
- IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹), conjugated enamine (C=N, ~1650 cm⁻¹), and benzyl ether (C-O, ~1250 cm⁻¹) confirm functional groups .
- Validation : Compare experimental data with computational predictions (e.g., PubChem’s spectral libraries) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility: Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers. The benzyloxy group enhances lipophilicity, reducing water solubility .
- Stability: Perform accelerated degradation studies (40–60°C, pH 1–13). The enoate ester is prone to hydrolysis under acidic/basic conditions, while the amino group may oxidize in air .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map HOMO/LUMO energies. The α,β-unsaturated ester acts as an electron-deficient partner in Heck or Suzuki couplings .
- Experimental Validation : Screen Pd/Cu catalysts with ligands (e.g., PPh₃) in DMF/water mixtures. Monitor regioselectivity via LC-MS .
Q. What role does 2-(Benzyloxy)ethyl 3-aminobut-2-enoate play in the synthesis of bioactive heterocycles?
- Methodology :
- Cyclization Reactions : React with nitriles or aldehydes under acidic conditions to form pyridine or pyrrole derivatives. For example, thermal cyclization with acrylonitrile yields substituted pyridines .
- Biological Relevance : These heterocycles are scaffolds for kinase inhibitors or antimicrobial agents. Validate bioactivity via in vitro assays (e.g., MIC for bacterial strains) .
- Data Interpretation : Use HPLC-PDA to track reaction intermediates and HRMS for final product verification .
Q. How can contradictory results in enantioselective synthesis be resolved?
- Case Study : Discrepancies in enantiomeric excess (ee) reported for chiral variants (e.g., (R)- vs. (S)-isomers) .
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to quantify ee.
- Mechanistic Insight : Investigate steric effects of the benzyloxy group on catalyst selectivity (e.g., Jacobsen’s salen complexes) .
- Resolution : Optimize reaction temperature (–20°C to RT) and solvent polarity (THF vs. toluene) to enhance stereocontrol .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing reaction yield variability?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, solvent ratio) .
- ANOVA : Identify significant factors (p < 0.05) contributing to yield fluctuations .
- Tools : Software like JMP or Minitab for multivariate analysis .
Q. How can researchers address batch-to-batch impurity variations in synthesized batches?
- Methodology :
- QC Protocols : Implement HPLC-UV/ELSD for purity checks (≥95% purity threshold) .
- Root-Cause Analysis : Trace impurities (e.g., hydrolyzed byproducts) to incomplete purification or moisture exposure during synthesis .
- Mitigation : Use molecular sieves in reaction mixtures and validate drying protocols for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
